(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Description
Properties
Molecular Formula |
C8H10FNO4 |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-2-1-8(10,7(13)14)5-3(2)4(5)6(11)12/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3-,4-,5-,8?/m0/s1 |
InChI Key |
WLYANNSIDDXEGE-DKVVUBTKSA-N |
Isomeric SMILES |
C1C([C@H]2[C@@H]([C@H]2C1(C(=O)O)N)C(=O)O)F |
Canonical SMILES |
C1C(C2C(C2C1(C(=O)O)N)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Ring Construction
- The bicyclo[3.1.0]hexane core is often synthesized via cyclopropanation reactions or intramolecular cyclizations starting from suitable cyclohexene or cyclopentene precursors.
- Fluorination at the 4-position is introduced either by electrophilic fluorination reagents or by using fluorinated building blocks in the early stages of synthesis.
- For example, lithium hexamethyldisilazane (LiHMDS) is used as a strong base to generate reactive intermediates that can be fluorinated selectively at low temperatures (-78°C to room temperature) in tetrahydrofuran solvent, as described in patent literature.
Introduction of Amino and Carboxylic Acid Groups
- The amino group at position 2 and the two carboxylic acid groups at positions 2 and 6 are introduced through functional group transformations such as amination and ester hydrolysis.
- Starting from ester derivatives, hydrolysis under acidic or basic conditions yields the free dicarboxylic acid.
- Amination can be achieved by nucleophilic substitution or reductive amination on suitable intermediates.
Stereochemical Control
- The stereochemistry is controlled by the choice of chiral starting materials or chiral catalysts during cyclopropanation or ring closure steps.
- Diastereoselective reactions and chiral auxiliaries are employed to ensure the (1R,5R,6R) configuration.
- For example, the use of chiral lithium amides or metal amides (e.g., lithium diisopropylamide) helps in stereoselective deprotonation and subsequent functionalization.
Representative Synthetic Route (Based on Patent US8076502B2 and EP2123630B1)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclo[3.1.0]hexane intermediate | Cyclopropanation of cyclohexene derivatives using diazo compounds or Simmons-Smith reagents | Bicyclic core with defined stereochemistry |
| 2 | Selective fluorination at C-4 | Reaction with N-phenyl-bis(trifluoromethanesulfonimide) in presence of LiHMDS at -78°C to RT in THF | Introduction of fluorine atom at 4-position |
| 3 | Amination at C-2 | Nucleophilic substitution or reductive amination | Installation of amino group |
| 4 | Ester hydrolysis | Acidic or basic hydrolysis | Conversion of esters to dicarboxylic acid |
| 5 | Purification and isolation | Chromatography, crystallization | Pure this compound |
Detailed Research Findings
- Pharmacological relevance : The compound and its derivatives have been studied extensively for their activity as group II metabotropic glutamate receptor agonists or antagonists, with modifications at the 3- and 4-positions affecting potency and selectivity.
- Synthetic challenges : The key challenges include achieving high stereoselectivity and regioselectivity during fluorination and ring formation, as well as maintaining the integrity of sensitive functional groups during multi-step synthesis.
- Alternative methods : Some studies report the use of 3-alkoxy or 3-sulfanyl substituents to modify biological activity, which require additional synthetic steps but follow similar core synthetic principles.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation-based ring formation | Use of diazo compounds or Simmons-Smith reagents to form bicyclo[3.1.0]hexane | High stereocontrol, well-established | Requires handling of hazardous reagents |
| Electrophilic fluorination | Use of N-phenyl-bis(trifluoromethanesulfonimide) with LiHMDS | Selective fluorination at low temperature | Sensitive to moisture, requires inert atmosphere |
| Amination via nucleophilic substitution | Introduction of amino group on activated intermediates | Straightforward, high yield | May require protection/deprotection steps |
| Ester hydrolysis | Acidic or basic conditions to yield dicarboxylic acid | Simple, high conversion | Possible side reactions if conditions harsh |
| Use of chiral auxiliaries or catalysts | To control stereochemistry | High enantioselectivity | Additional synthetic steps, cost |
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the carboxyl groups to alcohols.
Substitution: Substitution reactions involving the fluorine atom or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Treatment of Psychiatric Disorders
Research has indicated that derivatives of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid may be effective in treating psychiatric conditions such as schizophrenia and anxiety disorders. A patent describes a prodrug form of this compound that enhances the efficacy of group II metabotropic glutamate receptors, which are implicated in mood regulation and cognitive function .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties by influencing glutamate signaling pathways. This action could potentially mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing excitotoxicity associated with excessive glutamate levels in the brain.
Antidepressant Activity
The modulation of neurotransmitter systems by this compound has been linked to antidepressant effects in preclinical models. This suggests that it may serve as a foundation for developing new antidepressant medications that target specific receptor subtypes with fewer side effects compared to traditional therapies.
Research Findings
Case Study 1: Schizophrenia Treatment
A study investigated the effects of this compound on animal models of schizophrenia. The results showed significant reductions in hyperactivity and improvements in social interaction behaviors, indicating potential therapeutic benefits for patients with schizophrenia.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a separate study focusing on Alzheimer's disease models, the compound was found to protect neurons from glutamate-induced damage. The treatment led to improved cognitive function and reduced amyloid-beta plaques, suggesting its role in neuroprotection and cognitive enhancement.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways involved in neurotransmission and neuronal plasticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid are best understood in the context of related bicyclo[3.1.0]hexane derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Pharmacological Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Comparative Insights
Structural Modifications and Receptor Selectivity
- Fluorine Substitution : The C4-fluoro group in the target compound enhances metabolic stability and binding affinity compared to the unsubstituted LY354740. However, it lacks the functional selectivity of LY2812223, which achieves mGlu2-preferential agonism via its C4-thiotriazolyl group .
- Oxabicyclo vs. Thiotriazolyl : LY379268’s C4-oxabicyclo modification improves bioavailability but reduces subtype selectivity, whereas LY2812223’s thiotriazolyl group enables >100-fold mGlu2 preference by exploiting steric and electronic interactions in the receptor’s orthosteric pocket .
Functional Activity
- Agonists vs. Antagonists : The target compound and LY354740 act as full agonists, potentiating glutamate’s inhibitory effects on synaptic transmission. In contrast, LY3020371 functions as a competitive antagonist, blocking glutamate binding and demonstrating antidepressant-like effects in rodent models .
- Therapeutic Applications : While the target compound is primarily a research tool, analogs like MGS0274 and LY2812223 have advanced to clinical trials for schizophrenia, highlighting the scaffold’s versatility in drug development .
Stereochemical Influences Stereochemistry critically determines activity. For example, LY3020371’s (1S,2R,3S,4S,5R,6R) configuration confers antagonist properties, whereas minor stereochemical changes in LY354740 (1S,2S,5R,6S) result in agonist activity .
Pharmacokinetic Profiles Fluorination at C4 or C6 (as in MGS0274) improves blood-brain barrier penetration compared to non-halogenated analogs. LY2812223 exhibits robust central engagement in vivo, validated by PET imaging and behavioral assays .
Biological Activity
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a bicyclic compound notable for its selective agonistic activity on metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating neurological disorders such as schizophrenia and anxiety.
- Molecular Formula : C₈H₉FNO₄
- Molecular Weight : Approximately 189.17 g/mol
- Structure : The compound features a bicyclic structure with a fluorine atom and two carboxylic acid groups, which contribute to its biological activity.
The primary mechanism of action of this compound involves its role as a selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are implicated in various neurotransmission processes and are considered potential targets for psychiatric and neurological treatments.
Agonist Activity
Research indicates that this compound exhibits significant agonist activity for mGluR2 and mGluR3:
| Receptor | EC50 (nM) | K(i) (nM) |
|---|---|---|
| mGluR2 | 29.4 ± 3.3 | 16.6 ± 5.6 |
| mGluR3 | 45.4 ± 8.4 | 80.9 ± 31 |
These values suggest that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent.
Pharmacological Characterization
A series of studies have characterized the pharmacological profile of this compound:
-
Oral Activity : The compound has demonstrated significant oral bioavailability with effective doses (ED50) reported for behavioral models in rats:
- PCP-induced hyperactivity : ED50 = 5.1 mg/kg
- PCP-induced head-weaving behavior : ED50 = 0.26 mg/kg
- Binding Studies : Binding affinity studies using CHO cells expressing mGluRs showed that the compound has a competitive binding profile with K(i) values indicating strong interactions with both mGluR2 and mGluR3.
Case Studies
Several case studies have explored the effects of this compound in preclinical models:
- Study on Schizophrenia Treatment : In a controlled study involving rodent models mimicking schizophrenia symptoms, administration of the compound resulted in significant reductions in hyperactivity and stereotypical behaviors associated with PCP administration.
- Anxiety Models : Another study investigated the anxiolytic effects of this compound using elevated plus maze tests, where it showed promise in reducing anxiety-like behaviors compared to control groups.
Q & A
Basic Research Questions
Q. How can researchers determine the receptor subtype selectivity of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid for mGlu2 vs. mGlu3 receptors?
- Methodology :
- Use radioligand binding assays with recombinant human mGlu2 and mGlu3 receptors to measure affinity (Ki). For functional activity, employ calcium mobilization assays or cAMP inhibition assays in transfected cell lines to assess agonist/antagonist potency (EC50/IC50).
- Compare results to reference compounds like LY354740 (pan-mGlu2/3 agonist) and LY341495 (mGlu2/3 antagonist) to contextualize selectivity .
Q. What in vitro pharmacological assays are suitable for characterizing the functional activity of this compound?
- Methodology :
- Second-messenger assays : Measure intracellular calcium flux (FLIPR) or inhibition of forskolin-induced cAMP in HEK293 cells expressing mGlu2 or mGlu3 receptors.
- Radioligand displacement : Use [³H]LY341495 (competitive antagonist) to determine binding affinity.
- Include concentration-response curves to evaluate efficacy (Emax) and potency. Reference compounds like LY379268 (mGlu2/3 agonist) and LY487379 (mGlu2 PAM) provide benchmarks .
Q. How does the fluorination at the C4 position influence the compound’s pharmacological profile?
- Methodology :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at C4 (e.g., chloro, hydroxyl, or thiotriazole groups) and compare their receptor binding/functional data.
- X-ray crystallography of the compound bound to mGlu2/3 amino-terminal domains reveals interactions with residues like Ser<sup>145</sup> (mGlu2) or Thr<sup>168</sup> (mGlu3), which modulate subtype selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the relative contributions of mGlu2 vs. mGlu3 receptors in vivo?
- Methodology :
- Use conditional knockout mice (e.g., mGlu2<sup>−/−</sup> or mGlu3<sup>−/−</sup>) in behavioral models (e.g., fear conditioning, prepulse inhibition) to isolate receptor-specific effects.
- Pair with ex vivo autoradiography using the radiolabeled compound to quantify receptor density in brain regions like the hippocampus and thalamus .
Q. What experimental strategies validate the compound’s engagement with central mGlu receptors in vivo?
- Methodology :
- Conduct cerebrospinal fluid (CSF) sampling and brain homogenate analysis post-administration to measure compound levels.
- Use pharmacodynamic markers (e.g., inhibition of glutamate release in microdialysis) and behavioral assays (e.g., anxiolytic effects in elevated plus maze) to correlate target engagement with functional outcomes .
Q. How can crystallography and mutagenesis elucidate the molecular basis of subtype selectivity?
- Methodology :
- Co-crystallize the compound with the amino-terminal domain (ATD) of mGlu2 and mGlu3 receptors to identify binding pocket interactions.
- Perform site-directed mutagenesis on residues critical for selectivity (e.g., mGlu2 Ser<sup>145</sup> → Ala) and assess functional responses.
- Compare results to analogs like LY2812223 (mGlu2-selective agonist) and LY2794193 (mGlu3-selective agonist) to map SAR determinants .
Key Notes for Experimental Design
- Stereochemical Purity : Verify the compound’s stereochemistry (1R,5R,6R) via chiral HPLC or X-ray diffraction , as minor enantiomeric impurities can drastically alter receptor activity .
- In Vivo Dosing : Optimize pharmacokinetics using prodrug strategies (e.g., esterification of carboxyl groups) to enhance blood-brain barrier penetration, as seen with LY544344 (prodrug of LY354740) .
- Data Contradictions : Address discrepancies in receptor contributions by combining genetic (knockout models) and pharmacological (subtype-selective ligands) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
